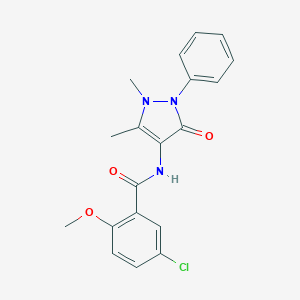

![molecular formula C23H23N3O B389257 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 296246-64-5](/img/structure/B389257.png)

11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Overview

Description

The compound “11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic molecule. It has a molecular formula of C23H23N3O . The structure includes an indole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . It also contains a dibenzo[b,e][1,4]diazepinone core, which is a seven-membered diazepine ring fused with two benzene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These compounds were used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indole moiety is a five-membered ring fused to a benzene ring, and the dibenzo[b,e][1,4]diazepinone core is a seven-membered diazepine ring fused with two benzene rings .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found in the literature, similar compounds have been studied. For example, imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Scientific Research Applications

Synthesis and Structure : A novel fused pentacyclic system containing the 1,4-benzodiazepine and isoindolinone fragments was synthesized, and its structure was confirmed by X-ray diffraction (Ukhin et al., 2011).

Potential Pharmacological Activity : A synthesis method was developed to obtain derivatives of this compound with potential pharmacological activity in the central nervous system (Cortéas et al., 2004).

Fluorescent Chemosensor for Metal Cations : One derivative was identified as an effective and selective fluorescent chemosensor for Cd2+ cations (Tolpygin et al., 2012).

Analgesic Activity : The 11-phenyl derivative of this compound showed moderate analgesic activity (Matsuo et al., 1985).

Fragmentation Study : Electron impact fragmentation of various derivatives was studied to understand their molecular behavior (Arellano et al., 1982).

HCV NS5B Polymerase Inhibition : Certain derivatives were identified as potent and selective inhibitors of HCV replication, indicating potential for antiviral drug development (McGowan et al., 2009).

Catalytic Synthesis : Zinc sulfide nanoparticles were used as catalysts for the synthesis of benzodiazepine derivatives under grinding conditions, showcasing a novel approach for compound synthesis (Naeimi et al., 2016).

Butyrylcholinesterase Inhibitors : Some derivatives were synthesized and found to be selective inhibitors of butyrylcholinesterase, potentially useful in treating neurological disorders (Mehrazar et al., 2019).

Corrosion Inhibition : Benzodiazepine derivatives exhibited good corrosion inhibition properties for mild steel in acidic media, suggesting their use in industrial applications (Laabaissi et al., 2021).

Novel Hexahydrodibenzo Derivatives Synthesis : New derivatives were synthesized, and their chemical properties like alkylation, acetylation, and nitrosation were investigated (Chechina et al., 2015).

Future Directions

properties

IUPAC Name |

6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-23(2)11-19-21(20(27)12-23)22(26-18-10-6-5-9-17(18)25-19)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,22,24-26H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNCYQFXOBZKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CNC5=CC=CC=C54)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{3-[([(3,4-dimethoxyphenethyl)amino]{[3-(trifluoromethyl)phenyl]imino}methyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B389174.png)

![(5Z)-3-cyclohexyl-5-[(5Z)-3-cyclohexyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389178.png)

![ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B389184.png)

![(2Z)-7-bromo-2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B389186.png)

![6-acetyl-2-(2-furylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389187.png)

![3-[(3-Cyclopropyl-1-phenylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B389188.png)

![6-Tert-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B389191.png)

![2-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B389193.png)

![6-acetyl-2-(3,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389194.png)

![6-acetyl-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389195.png)

![N-[2,2,2-Trichloro-1-(4-iodophenyl)ethyl]benzenesulfonamide](/img/structure/B389196.png)

![6-acetyl-2-(2,4-dimethoxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B389197.png)